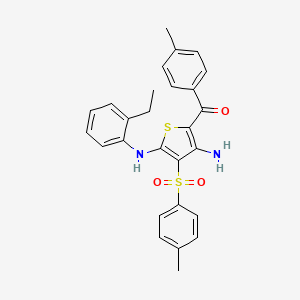
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C27H26N2O3S2 and its molecular weight is 490.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone, with the CAS number 1115373-27-7, is a complex organic compound featuring a thiophene ring, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N2O3S2, with a molecular weight of 476.6 g/mol. Its structure consists of a thiophene core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O3S2 |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1115373-27-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to exhibit inhibitory effects on various enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating diseases like cancer and inflammation.
Biological Activity
-
Anticancer Activity
- Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction. A study demonstrated that it effectively reduced cell viability in various cancer cell lines by inducing oxidative stress and disrupting cellular signaling pathways.
-
Antimicrobial Effects
- The compound has exhibited antimicrobial properties against several bacterial strains. In vitro studies revealed significant inhibition zones, indicating its potential as an antimicrobial agent.
-
Anti-inflammatory Properties
- Inflammatory models have shown that this compound can reduce pro-inflammatory cytokine production, suggesting its role in modulating immune responses.
Case Studies
-
Cell Line Studies
- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
-
Animal Models
- An animal model study demonstrated that administration of this compound significantly reduced tumor growth in xenograft models, supporting its potential for further development as an anticancer therapeutic.
Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its potential applications in drug development. Key findings include:
- Synthesis Techniques : The compound can be synthesized via multi-step organic reactions, including methods like Suzuki-Miyaura coupling.
- Biological Assays : Various assays have confirmed its activity against specific targets, providing insights into its mechanism of action.
Propiedades
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-4-19-7-5-6-8-22(19)29-27-26(34(31,32)21-15-11-18(3)12-16-21)23(28)25(33-27)24(30)20-13-9-17(2)10-14-20/h5-16,29H,4,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMSPBKWJFLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














